

Navigating the Safety Profile of Vaccenic Acid Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vaccenic acid chloride*

Cat. No.: *B1598706*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for **vaccenic acid chloride**, a reactive chemical intermediate utilized in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete, standardized Safety Data Sheet (SDS), this document synthesizes information from various sources and supplements it with data from structurally analogous compounds to offer a thorough understanding of its hazard profile. This guide distinguishes between the cis and trans isomers where information is available and provides general safety protocols for the handling of long-chain acyl chlorides.

Chemical Identification and Physical Properties

Vaccenic acid chloride exists as two geometric isomers: cis-vaccenoyl chloride and trans-vaccenic acid chloride. The available physical and chemical data are summarized in Table 1. It is important to note that information is more readily available for the cis isomer.

Table 1: Physical and Chemical Properties of **Vaccenic Acid Chloride** Isomers

Property	cis-Vaccenoyl Chloride	trans-Vaccenic Acid Chloride
CAS Number	95548-26-8	117485-96-8
Molecular Formula	C ₁₈ H ₃₃ ClO	C ₁₈ H ₃₃ ClO
Molecular Weight	300.91 g/mol	300.91 g/mol
Appearance	Colorless liquid	No data available
Boiling Point	170 °C @ 2 mm Hg	No data available
Density	0.912 g/mL at 25 °C	No data available
Flash Point	113 °C	No data available
Solubility	No data available; expected to react with water.	No data available; expected to react with water.
Storage Temperature	-20°C	No data available

Hazard Identification and Classification

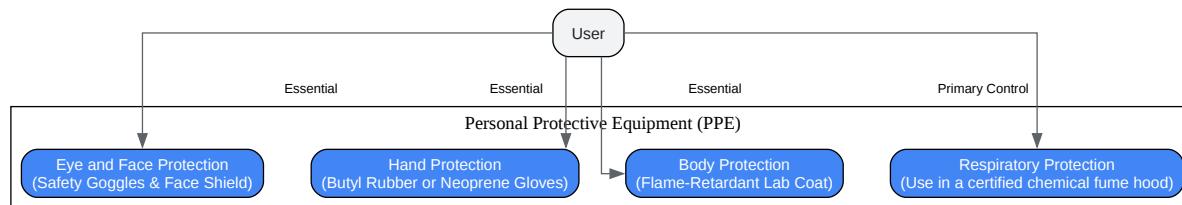
While a complete GHS classification is not consistently reported, available information for cis-vaccenoyl chloride indicates that it is a corrosive compound. The primary hazards are associated with its reactivity, particularly with water and nucleophiles.

Table 2: Hazard Information for cis-Vaccenoyl Chloride

Hazard Class	GHS Classification	Hazard Statement
Skin Corrosion/Irritation	Category 1C	H314: Causes severe skin burns and eye damage.
Eye Damage/Irritation	Category 1	H314: Causes severe skin burns and eye damage.

Due to the acyl chloride functional group, it is highly probable that both isomers will react violently with water, releasing hydrochloric acid (HCl) and vaccenic acid. The generated HCl is a primary contributor to the corrosive effects.

Toxicity Data


Specific quantitative toxicological data, such as LD50 and LC50 values for **vaccenic acid chloride**, are not available in the public domain. In the absence of this data, it is prudent to treat this compound as highly toxic upon ingestion, inhalation, and dermal contact due to its corrosive nature.

Experimental Protocols and Safe Handling

Given the hazards of **vaccenic acid chloride**, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling reactive and corrosive acyl chlorides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any contact with the skin, eyes, or respiratory tract.

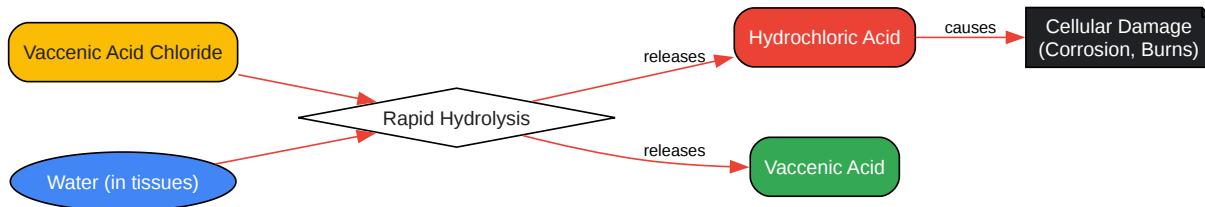
[Click to download full resolution via product page](#)

Caption: Recommended Personal Protective Equipment for Handling **Vaccenic Acid Chloride**.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:


- Evacuate: Immediately evacuate the area and restrict access.
- Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
- Absorb: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
- Neutralize (with caution): Slowly and carefully neutralize the absorbed spill with a weak base, such as sodium bicarbonate. Be prepared for a reaction.
- Collect and Dispose: Collect the neutralized material in a sealed, labeled container for hazardous waste disposal.

First Aid:

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of toxicity for **vaccenic acid chloride** is its rapid hydrolysis upon contact with biological tissues. This reaction produces hydrochloric acid and vaccenic acid.

[Click to download full resolution via product page](#)

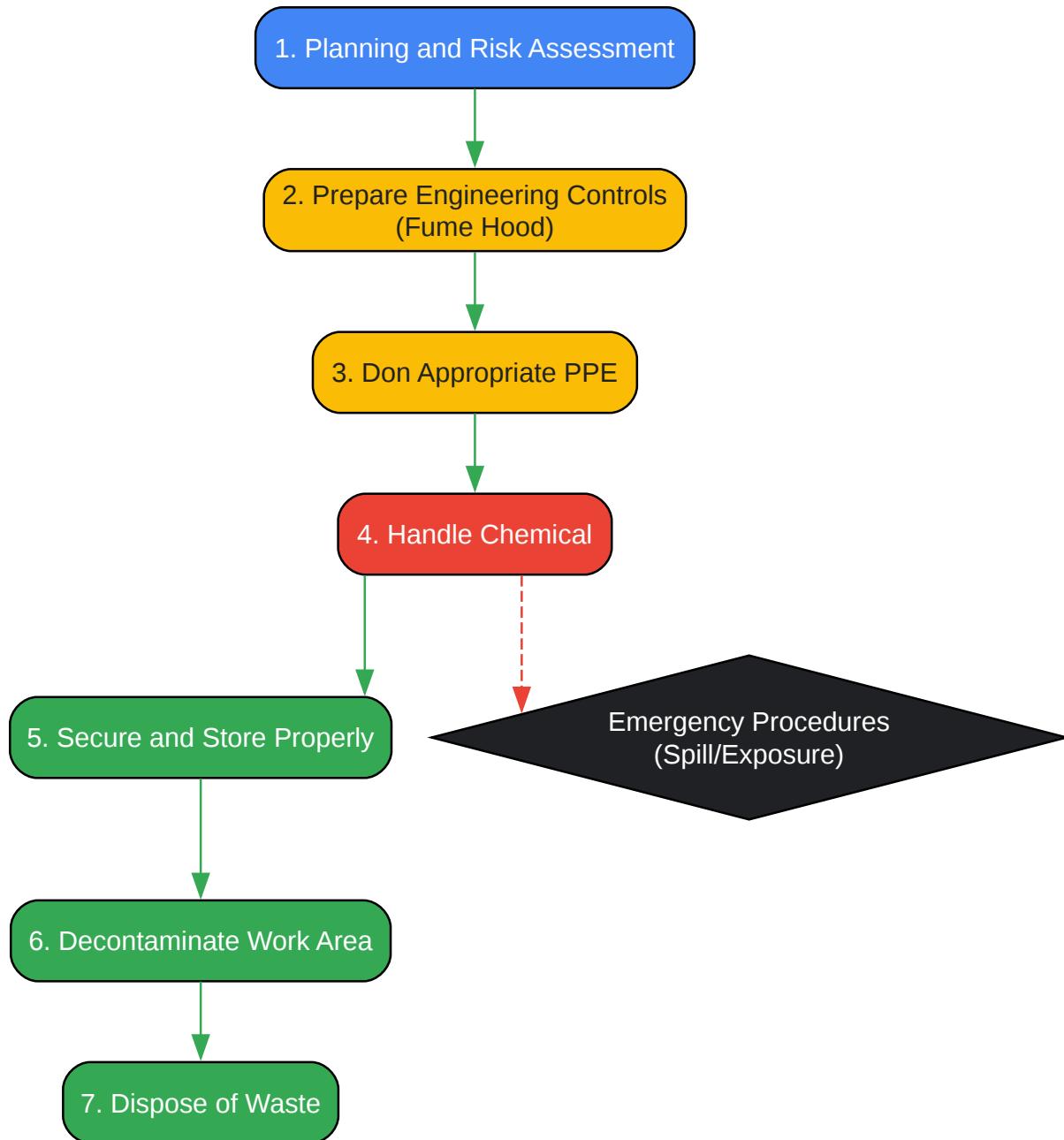
Caption: Hydrolysis of **Vaccenic Acid Chloride** Leading to Tissue Damage.

The released hydrochloric acid is a strong corrosive agent that can cause severe chemical burns to the skin, eyes, and respiratory and gastrointestinal tracts. The localized drop in pH disrupts cellular membranes and proteins, leading to cell death and tissue necrosis.

Storage and Disposal

Proper storage and disposal are critical to ensure safety and regulatory compliance.

Storage:


- Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
- Keep containers tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
- Store in a designated corrosives cabinet.

Disposal:

- Dispose of **vaccenic acid chloride** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
- Do not dispose of down the drain.

Logical Workflow for Safe Handling

A systematic approach to handling **vaccenic acid chloride** is essential to minimize risk. The following diagram illustrates a logical workflow for safe chemical handling.

[Click to download full resolution via product page](#)

Caption: Logical Workflow for the Safe Handling of **Vaccenic Acid Chloride**.

In conclusion, while a comprehensive safety data sheet for **vaccenic acid chloride** is not readily available, the information gathered strongly indicates that it is a corrosive and hazardous material. Researchers, scientists, and drug development professionals must handle this compound with extreme care, utilizing appropriate engineering controls, personal protective equipment, and adhering to strict safety protocols. The information provided in this guide, based on available data and analogies to similar compounds, should serve as a foundation for a robust risk assessment and safe laboratory practices.

- To cite this document: BenchChem. [Navigating the Safety Profile of Vaccenic Acid Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598706#vaccenic-acid-chloride-safety-data-sheet-sds-information\]](https://www.benchchem.com/product/b1598706#vaccenic-acid-chloride-safety-data-sheet-sds-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com